molecular formula C20H21NO3S B1666753 5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione CAS No. 74772-68-2

5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione

Cat. No. B1666753
CAS RN: 74772-68-2
M. Wt: 355.5 g/mol
InChI Key: FZKKPKRWTSYXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04444779

Procedure details

2.1 g Of ethyl 2-methanesulfonyloxy-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate and 0.76 g of thiourea are added to 20 ml of sulfolane, and the mixture is heated at 120° C. with stirring for one hour. After adding 10 ml of 2 N-hydrochloric acid, the mixture is heated at 100° C. for 8 hours. After cooling, water is added to the mixture, and the mixture is subjected to extraction with ether. The extract is washed with water and dried. The ether is distilled off to give 1.3 g of 5-[4-(2-methyl-2-phenylpropyloxy)benzyl]thiazolidine-2,4-dione.
Name
ethyl 2-methanesulfonyloxy-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(O[CH:6]([CH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH2:20][C:21]([CH3:29])([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH3:22])=[CH:15][CH:14]=1)[C:7]([O:9]CC)=O)(=O)=O.[NH2:30][C:31](N)=[S:32].S1(CCCC1)(=O)=[O:35].Cl>O>[CH3:29][C:21]([C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1)([CH3:22])[CH2:20][O:19][C:16]1[CH:15]=[CH:14][C:13]([CH2:12][CH:6]2[S:32][C:31](=[O:35])[NH:30][C:7]2=[O:9])=[CH:18][CH:17]=1

Inputs

Step One
Name
ethyl 2-methanesulfonyloxy-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate
Quantity
2.1 g
Type
reactant
Smiles
CS(=O)(=O)OC(C(=O)OCC)CC1=CC=C(C=C1)OCC(C)(C1=CC=CC=C1)C
Name
Quantity
0.76 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
20 mL
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 100° C. for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture is subjected to extraction with ether
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The ether is distilled off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.